molecular formula C9H10ClF4N B13623362 2-[5-Fluoro-2-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride

2-[5-Fluoro-2-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride

Cat. No.: B13623362
M. Wt: 243.63 g/mol
InChI Key: BAIOOLGMJMSZCO-UHFFFAOYSA-N
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Description

2-[5-Fluoro-2-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride is an aromatic amine compound with the molecular formula C9H10ClF4N It is characterized by the presence of a fluorinated phenyl ring and an ethylamine side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-Fluoro-2-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride typically involves multiple steps. One common route includes the nitration of a fluorinated benzene derivative, followed by reduction to form the corresponding amine. The amine is then reacted with an appropriate alkylating agent to introduce the ethylamine side chain. The final step involves the formation of the hydrochloride salt by reacting the free amine with hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity .

Chemical Reactions Analysis

Types of Reactions

2-[5-Fluoro-2-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group can yield nitroso or nitro compounds, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

2-[5-Fluoro-2-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of agrochemicals and materials science due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[5-Fluoro-2-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The fluorinated phenyl ring enhances its binding affinity and selectivity, making it a valuable tool in drug discovery.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-5-(trifluoromethyl)phenyl isocyanate
  • 2-Fluoro-5-(trifluoromethyl)phenyl isothiocyanate
  • 2-Fluoro-5-(trifluoromethyl)phenyl-

Uniqueness

2-[5-Fluoro-2-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride is unique due to its specific combination of a fluorinated phenyl ring and an ethylamine side chain. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H10ClF4N

Molecular Weight

243.63 g/mol

IUPAC Name

2-[5-fluoro-2-(trifluoromethyl)phenyl]ethanamine;hydrochloride

InChI

InChI=1S/C9H9F4N.ClH/c10-7-1-2-8(9(11,12)13)6(5-7)3-4-14;/h1-2,5H,3-4,14H2;1H

InChI Key

BAIOOLGMJMSZCO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)CCN)C(F)(F)F.Cl

Origin of Product

United States

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